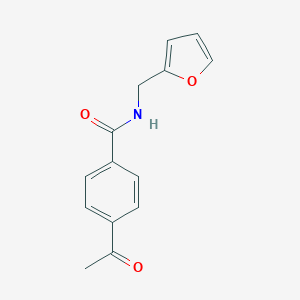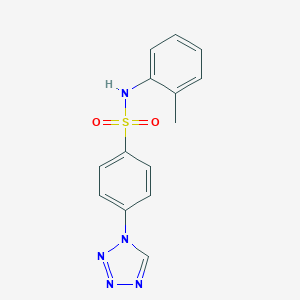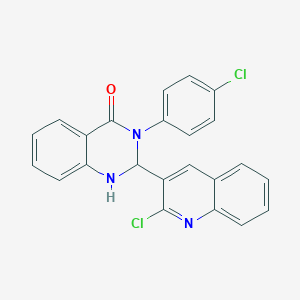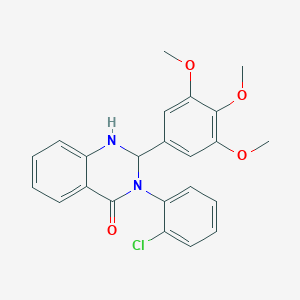![molecular formula C23H20ClN5O4S B299560 N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B299560.png)
N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a molecular formula of C23H20ClN5O4S and a molecular weight of 498 g/mol. This compound features a tetrazole ring, which is known for its diverse biological applications, particularly in medicinal chemistry .
Preparation Methods
The synthesis of N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the tetrazole ring: This can be achieved using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Attachment of the tetrazole ring to the phenyl group: This step involves the use of coupling reagents and catalysts to ensure the efficient formation of the desired product.
Introduction of the chloro and sulfanyl groups: These functional groups are introduced through substitution reactions, often using chlorinating agents and thiol compounds.
Final coupling with 3,4,5-trimethoxybenzamide: The final step involves the coupling of the intermediate product with 3,4,5-trimethoxybenzamide under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Scientific Research Applications
N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: It is used in studies related to receptor-ligand interactions due to its ability to stabilize electrostatic repulsion and enhance lipid solubility.
Industrial Applications: The compound is utilized in the development of new materials and as a platform for virtual screening in drug discovery.
Mechanism of Action
The mechanism of action of N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Known for its analgesic and anti-inflammatory properties.
4H-1,2,4-triazole derivatives: These compounds exhibit central and peripheral analgesic properties.
Tetrazole-based drugs: Various tetrazole derivatives are used in pharmaceuticals for their antibacterial, antifungal, and antihypertensive activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20ClN5O4S |
|---|---|
Molecular Weight |
498 g/mol |
IUPAC Name |
N-[3-chloro-4-(1-phenyltetrazol-5-yl)sulfanylphenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H20ClN5O4S/c1-31-18-11-14(12-19(32-2)21(18)33-3)22(30)25-15-9-10-20(17(24)13-15)34-23-26-27-28-29(23)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,25,30) |
InChI Key |
JBMRDLHYCXRSKO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B299478.png)




![N-[4-(butylsulfanyl)phenyl]nicotinamide](/img/structure/B299488.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)
